2-Bromo-3-hydroxyisonicotinaldehyde

Description

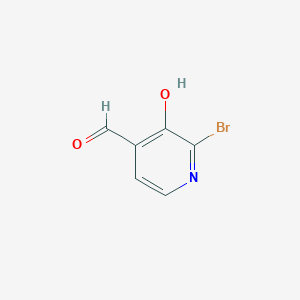

Its structure features a pyridine ring with a bromine atom at position 2, a hydroxyl group at position 3, and an aldehyde functional group at position 2. The bromine and hydroxyl groups confer unique reactivity, enabling participation in cross-coupling reactions or hydrogen bonding interactions .

Properties

IUPAC Name |

2-bromo-3-hydroxypyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBUKXLOLBYGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-hydroxyisonicotinaldehyde can be synthesized through several methods, including the bromination of 3-hydroxyisonicotinaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-hydroxyisonicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted isonicotinaldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of 2-bromo-3-hydroxyisonicotinaldehyde exhibit antimicrobial properties. A study demonstrated that certain substituted derivatives showed significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Properties

Compounds derived from this compound have been investigated for their anti-inflammatory effects. For instance, a derivative was tested in animal models and showed a reduction in inflammation markers, suggesting its use in treating inflammatory diseases .

3. Cancer Research

The compound has been explored for its role as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. In vitro studies have shown that certain derivatives can inhibit MMP activity, indicating potential use in cancer therapeutics .

Material Science Applications

1. Fluorescent Dyes

this compound has been studied as a precursor for fluorescent dyes. Its derivatives demonstrate unique fluorescence properties, making them suitable for biological imaging and detection applications .

2. Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, the compound can be utilized in the fabrication of OLEDs. Research has shown that incorporating this compound into organic layers can enhance the efficiency and stability of light emission .

Synthetic Intermediate

1. Synthesis of Schiff Bases

The compound serves as an important building block for synthesizing Schiff bases, which are widely used in coordination chemistry and catalysis. The reaction of this compound with amines leads to various Schiff base derivatives with diverse applications in organic synthesis .

2. Development of New Pharmaceuticals

It has been utilized as an intermediate in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders and metabolic diseases . The versatility of this compound allows for modifications that can lead to novel therapeutic agents.

Case Study 1: Antimicrobial Derivatives

A recent study published in a peer-reviewed journal examined the antimicrobial efficacy of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the structure significantly enhanced antimicrobial activity, highlighting the compound's potential in drug development .

Case Study 2: Anti-inflammatory Research

In another study focused on anti-inflammatory properties, researchers synthesized multiple derivatives and tested their effects on cytokine production in vitro. The findings suggested that certain derivatives could reduce inflammatory responses effectively, paving the way for further investigations into their therapeutic applications .

Mechanism of Action

2-Bromo-3-hydroxyisonicotinaldehyde is similar to other halogenated isonicotinaldehydes, such as 2-chloro-3-hydroxyisonicotinaldehyde and 2-fluoro-3-hydroxyisonicotinaldehyde. its unique bromine atom imparts distinct chemical properties and reactivity compared to its chloro- and fluoro- counterparts.

Comparison with Similar Compounds

Substituent-Specific Comparisons

The following table summarizes key analogues and their structural/functional differences:

Functional Group Impact

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases polarizability, making 2-bromo derivatives more reactive in Suzuki-Miyaura couplings compared to 2-chloro analogues (e.g., 6-Bromo-2-chloronicotinaldehyde vs. 2-Chloroisonicotinaldehyde hydrate) .

- Hydroxyl vs. Trifluoromethyl : The hydroxyl group in this compound enables hydrogen bonding, improving solubility in polar solvents. In contrast, trifluoromethyl groups (e.g., in CAS 1227595-32-5) confer lipophilicity, favoring membrane permeability in drug design .

- Aldehyde vs. Carboxylic Acid : Aldehyde-containing derivatives (e.g., this compound) are more reactive toward nucleophilic additions than carboxylic acid derivatives like 5-Bromo-2-hydroxyisonicotinic acid (CAS 86454-13-9), which are stabilized by resonance .

Biological Activity

2-Bromo-3-hydroxyisonicotinaldehyde is a derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom at the 2-position and a hydroxyl group at the 3-position of the pyridine ring, which may influence its reactivity and biological interactions.

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHBrNO

- Molecular Weight : 220.03 g/mol

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The hydroxyl group can form hydrogen bonds, enhancing its affinity for proteins and enzymes. Additionally, the presence of the bromine atom may confer unique electronic properties that facilitate interactions with biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, effective against various bacterial strains. The mechanism likely involves disruption of microbial cell membranes and interference with metabolic pathways.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The compound has been tested in vitro against various cancer cell lines, showing promising results in reducing cell viability.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic processes. This inhibition can lead to altered biochemical pathways, potentially providing therapeutic benefits.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isonicotinic aldehydes, including this compound, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity Assessment : In vitro assays conducted on human cancer cell lines revealed that this compound reduced proliferation rates by inducing apoptosis. The study indicated a dose-dependent response, suggesting potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3-hydroxyisonicotinaldehyde?

- Methodological Answer : The compound can be synthesized via electrophilic bromination of 3-hydroxyisonicotinaldehyde using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., acetic acid or DMF) and temperature (0–25°C) are critical to avoid over-bromination or aldehyde oxidation. Catalytic Lewis acids (e.g., FeCl₃) may enhance regioselectivity for the 2-position . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (for volatility assessment). Catalog data for similar brominated aldehydes (e.g., 4-Bromo-2-hydroxybenzaldehyde) specify >95.0% purity by HPLC .

- Structural Confirmation : Employ / NMR to identify the aldehyde proton (~9.8–10.0 ppm), hydroxyl group (~5.5–6.0 ppm), and bromine-induced deshielding effects. IR spectroscopy can confirm aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) functionalities. Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z ≈ 217 (C₆H₄BrNO₂).

Advanced Research Questions

Q. How can researchers address conflicting data on the stability of this compound in aqueous vs. anhydrous conditions?

- Methodological Answer : Stability studies should compare degradation rates under varying pH (2–12), temperature (4–40°C), and solvent systems (e.g., DMSO, THF, water). Use UV-Vis spectroscopy to monitor aldehyde oxidation (λ ~280 nm) or bromine loss (halide release via ion chromatography). For anhydrous storage, catalog entries for similar brominated aldehydes recommend inert atmospheres (N₂/Ar) and desiccants (silica gel) . Conflicting data may arise from trace metal impurities (e.g., Fe³⁺) accelerating decomposition; include chelating agents (EDTA) in buffers for reproducibility.

Q. What strategies optimize this compound as a building block in cross-coupling reactions?

- Methodological Answer : The bromine atom enables Suzuki-Miyaura couplings with boronic acids. Key considerations:

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G3 in polar solvents (THF/H₂O, DMF).

- Protecting Groups : Protect the aldehyde (e.g., acetal formation) to prevent side reactions. Deprotect post-coupling using mild acidic conditions (e.g., HCl/THF).

- Reaction Monitoring : Use TLC (visualized with KMnO₄ stain) or in-situ NMR if fluorinated partners are involved .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound derivatives?

- Methodological Answer : Variations may stem from polymorphic forms or impurities. Perform:

- DSC/TGA : To identify phase transitions and thermal stability.

- XRD : Compare crystallinity with literature data.

- Repetition : Synthesize derivatives under strictly anhydrous conditions (e.g., Schlenk line) to exclude hydrate formation, a common source of melting point discrepancies .

Limitations and Recommendations

- The provided evidence lacks direct data on This compound . Researchers should validate these methodologies with primary literature (e.g., ACS, RSC journals) and experimental trials.

- For synthetic protocols, cross-reference bromination mechanisms in J. Org. Chem. or Org. Lett.. For stability studies, consult J. Pharm. Sci. or Chem. Mater..

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.